Cas no 1612184-10-7 (4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine)

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine is a halogenated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyrimidine core coupled with a 3-chloro-2-methylphenyl group, offering reactivity for further functionalization. The compound's dual chloro substituents enhance its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. Its stability under standard conditions and well-defined synthetic pathway make it a reliable building block for heterocyclic chemistry. The presence of the amine group at the 2-position allows for selective modifications, broadening its applicability in drug discovery and material science. This compound is typically supplied with high purity, ensuring consistency in experimental outcomes.
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine structure
1612184-10-7 structure
商品名:4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
CAS番号:1612184-10-7
MF:C11H9Cl2N3
メガワット:254.115259885788
MDL:MFCD30609584
CID:4672722
PubChem ID:90189205

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
    • XOXSTBMUUZLQPT-UHFFFAOYSA-N
    • AK668774
    • 4-chloro-6-(3-chloro-2-methyl-phenyl)pyrimidin-2-amine
    • SY314539
    • SB60505
    • MFCD30609584
    • AS-69260
    • SCHEMBL15756870
    • 2-Amino-4-chloro-6-(3-chloro-2-methylphenyl)pyrimidine
    • AKOS030524216
    • CS-0186990
    • 1612184-10-7
    • MDL: MFCD30609584
    • インチ: 1S/C11H9Cl2N3/c1-6-7(3-2-4-8(6)12)9-5-10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16)
    • InChIKey: XOXSTBMUUZLQPT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C2C=C(N=C(N)N=2)Cl)=C1C

計算された属性

  • せいみつぶんしりょう: 253.0173527g/mol
  • どういたいしつりょう: 253.0173527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8
  • 疎水性パラメータ計算基準値(XlogP): 3.5

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD749038-250mg
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 97%
250mg
¥311.0 2022-03-01
Crysdot LLC
CD00008577-1g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 97%
1g
$238 2024-07-19
Ambeed
A756706-1g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95%
1g
$308.0 2025-02-24
Alichem
A089005892-5g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 97%
5g
$763.20 2022-04-02
eNovation Chemicals LLC
D758910-1g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95%
1g
$500 2024-06-06
Chemenu
CM442168-1g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95%+
1g
$119 2023-02-02
eNovation Chemicals LLC
D758910-250mg
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95%
250mg
$190 2024-06-06
A2B Chem LLC
AX03672-1g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95+%
1g
$215.00 2024-01-03
Aaron
AR01DEDG-1g
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95%
1g
$1037.00 2025-02-09
1PlusChem
1P01DE54-250mg
4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine
1612184-10-7 95%
250mg
$199.00 2024-06-20

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine 関連文献

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amineに関する追加情報

Introduction to 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine (CAS No. 1612184-10-7)

4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 1612184-10-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound’s molecular framework, featuring chloro and methyl substituents on a phenyl ring, coupled with its pyrimidin-2-amine moiety, makes it a promising candidate for further exploration in drug discovery.

The synthesis and characterization of 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine involve meticulous chemical methodologies that ensure high purity and yield. The presence of multiple halogen atoms enhances its reactivity, allowing for diverse functionalization strategies. This characteristic is particularly valuable in the development of novel bioactive molecules, where precise structural modifications can significantly influence pharmacological properties.

In recent years, the pharmaceutical industry has seen a surge in interest towards pyrimidine-based compounds due to their broad spectrum of biological activities. Pyrimidines are integral components of many nucleoside analogs, which are widely used in antiviral and anticancer therapies. The specific arrangement of substituents in 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine positions it as a potential precursor for designing molecules with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of pyrimidine can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. By leveraging the structural features of 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine, scientists aim to develop inhibitors or activators that can modulate these pathways for therapeutic benefit.

The agrochemical sector also benefits from the exploration of such heterocyclic compounds. Pyrimidine derivatives have been employed in crop protection agents due to their ability to interfere with pest-specific biochemical pathways. The dual functionality of 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine makes it a versatile scaffold for designing novel agrochemicals that are both effective and environmentally sustainable.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy, thereby reducing the time and cost associated with experimental screening. These computational tools, combined with traditional synthetic approaches, have opened new avenues for optimizing the compound’s pharmacokinetic profile.

The development of novel synthetic routes is another area where 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine stands out. Researchers are continuously refining methodologies to improve yield and reduce waste, aligning with green chemistry principles. Such innovations not only enhance efficiency but also contribute to the sustainability of pharmaceutical manufacturing processes.

From a regulatory perspective, the safety and efficacy of any new compound must be rigorously evaluated before clinical use. Preclinical studies involving 4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-am ine are ongoing, focusing on its interaction with biological systems and potential side effects. These studies are crucial for ensuring that the compound meets stringent safety standards before transitioning to human trials.

The future prospects of 4-Chloro-6-(3-chloro -2-methylphenyl)pyrimidin -2-am ine are promising, given its unique structural features and potential applications across multiple domains. As research progresses, it is expected that new derivatives will be synthesized and tested, further expanding its therapeutic and commercial potential.

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